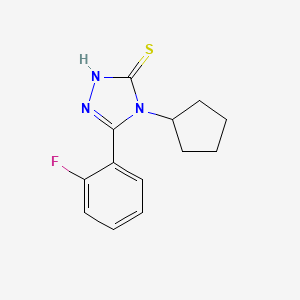

4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a triazole ring with a thiol group attached. Triazole derivatives are known for their diverse

Actividad Biológica

4-Cyclopentyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and antiproliferative effects, alongside relevant case studies and research findings.

IUPAC Name : this compound

Molecular Formula : C₁₁H₁₃F₁N₃S

Molecular Weight : 229.31 g/mol

Physical Form : Solid

Purity : 95%

Biological Activity Overview

The biological activity of triazole derivatives is well-documented, particularly in their antimicrobial and anticancer properties. The compound has shown promising results in various studies.

Antimicrobial Activity

A study conducted on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against several pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli | 31.25 | 62.5 |

| Staphylococcus aureus | 62.5 | 125 |

| Pseudomonas aeruginosa | 62.5 | 125 |

| Candida albicans | 31.25 | 62.5 |

The structure-activity relationship indicated that variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy of the derivatives .

Antiproliferative Activity

Research has highlighted the antiproliferative potential of triazole derivatives against cancer cell lines. A study evaluated a series of S-substituted triazoles against colorectal cancer cells (HT-29), revealing effective inhibition of cell proliferation with IC50 values indicating substantial activity .

Case Studies

-

Acute Toxicity Study

An investigation into the acute toxicity of a related compound, 4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol reported an LD50 value of 1190 mg/kg , classifying it within the IV toxicity class according to K.K. Sidorov's classification . This indicates moderate toxicity but suggests potential for therapeutic applications with careful dosing. -

In Silico Studies

Molecular docking studies have shown that triazole derivatives can interact effectively with the ATP-binding site of tubulin, which is crucial for cancer cell proliferation. These interactions are facilitated by hydrogen bonds formed between the triazole moiety and amino acid residues within the binding site .

Propiedades

IUPAC Name |

4-cyclopentyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3S/c14-11-8-4-3-7-10(11)12-15-16-13(18)17(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVZFPSTDOVDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.